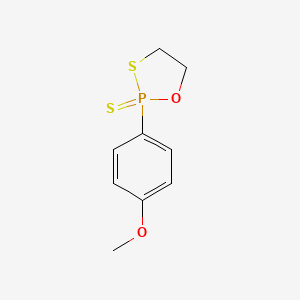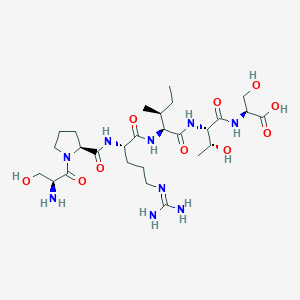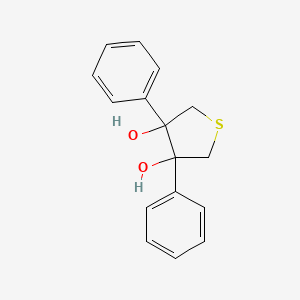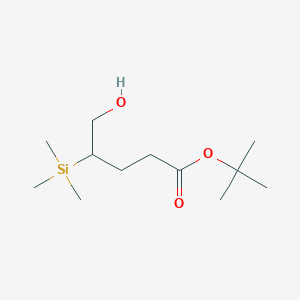
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane is a unique organophosphorus compound characterized by its cyclohexylethynyl group attached to a tetraethylphospholane ring
准备方法
The synthesis of 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane typically involves the following steps:
Formation of the Phospholane Ring: This step involves the cyclization of the precursor to form the tetraethylphospholane ring.
Common synthetic routes include:
Grignard Reaction: Utilizing cyclohexylmagnesium bromide and ethynylphosphine derivatives under controlled conditions.
Hydroamination: Employing catalysts to facilitate the addition of amines to alkynes, forming the desired phospholane structure.
Industrial production methods often involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to form phosphine oxides.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert phosphine oxides back to phosphines.
Substitution: Reacting with halogens or other electrophiles to replace hydrogen atoms on the cyclohexylethynyl group.
Common reagents and conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major products formed include phosphine oxides, reduced phosphines, and halogenated derivatives.
科学研究应用
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
作用机制
The mechanism by which 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways by inhibiting or activating key enzymes.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane can be compared with other similar compounds such as:
Cyclohexylphosphines: Differ in the nature of the substituents on the phosphorus atom.
Ethynylphosphines: Vary in the alkyl groups attached to the ethynyl moiety.
Tetraethylphospholanes: Differ in the substituents on the phospholane ring.
The uniqueness of this compound lies in its specific combination of cyclohexylethynyl and tetraethylphospholane groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
918531-34-7 |
|---|---|
分子式 |
C20H35P |
分子量 |
306.5 g/mol |
IUPAC 名称 |
1-(2-cyclohexylethynyl)-2,3,4,5-tetraethylphospholane |
InChI |
InChI=1S/C20H35P/c1-5-17-18(6-2)20(8-4)21(19(17)7-3)15-14-16-12-10-9-11-13-16/h16-20H,5-13H2,1-4H3 |
InChI 键 |
PZGPMWFRGZVTRH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(P(C1CC)C#CC2CCCCC2)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)

![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
